molecular formula C36H22O B12508719 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

Cat. No.: B12508719
M. Wt: 470.6 g/mol
InChI Key: UYEFMAMRNKBMMP-UHFFFAOYSA-N
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Description

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of naphthalene, anthracene, and dibenzofuran moieties, which contribute to its distinct chemical behavior and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the coupling of naphthalene and anthracene derivatives followed by cyclization to form the dibenzofuran structure. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The reaction temperature and time are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan stands out due to its specific combination of naphthalene, anthracene, and dibenzofuran moieties, which confer unique electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Biological Activity

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS No. 1226809-67-1) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple fused aromatic rings, which are known to influence biological activity. Its chemical formula is C27H20C_{27}H_{20}, and it possesses significant photophysical properties that are often linked to its biological effects.

Synthesis

Recent advances in the synthesis of anthracene derivatives have facilitated the production of compounds like this compound. Various synthetic routes have been explored, often involving the coupling of naphthalene and anthracene derivatives under controlled conditions to yield high-purity products .

Anticancer Properties

Several studies have indicated that compounds related to this compound exhibit anticancer activity. For instance, anthracene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. One study demonstrated that certain anthracene derivatives could inhibit the proliferation of human cancer cell lines, suggesting potential for therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of polycyclic aromatic compounds have also been explored. Research indicates that analogs of dibenzo[b,d]furan exhibit significant antibacterial and antifungal activities. These effects are hypothesized to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Phototoxicity

Phototoxic effects have been observed when these compounds are exposed to UV light. The photodynamic activity may lead to cellular damage in target tissues, which can be harnessed for therapeutic purposes in photodynamic therapy (PDT) for cancer treatment .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on various cancer cell lines; found significant

Properties

Molecular Formula

C36H22O

Molecular Weight

470.6 g/mol

IUPAC Name

2-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C36H22O/c1-2-10-24-21-25(18-17-23(24)9-1)35-28-12-3-5-14-30(28)36(31-15-6-4-13-29(31)35)26-19-20-34-32(22-26)27-11-7-8-16-33(27)37-34/h1-22H

InChI Key

UYEFMAMRNKBMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC=CC=C87

Origin of Product

United States

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